2-Pyrazoline

Description

Significance of 2-Pyrazoline as a Heterocyclic Core in Chemical Sciences

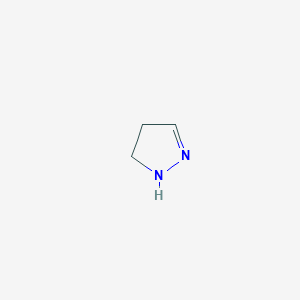

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They exist in three isomeric forms (1-pyrazoline, this compound, and 3-pyrazoline) which are differentiated by the position of the double bond within the ring. chim.itacs.orgresearchgate.netbiointerfaceresearch.com Among these, the this compound (4,5-dihydro-1H-pyrazole) structure is the most stable and, consequently, the most extensively studied. chim.itresearchgate.netsci-hub.se

The this compound core is a significant and versatile pharmacophore in medicinal chemistry due to the wide array of biological activities its derivatives exhibit. researchgate.netresearchgate.netlucp.netresearchgate.net These activities include antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, and antimalarial properties. acs.orgresearchgate.netmdpi.comijpsr.com The presence of the this compound scaffold in established therapeutic agents like phenazone, phenylbutazone (B1037), and celecoxib (B62257) underscores its importance in drug discovery and development. biointerfaceresearch.comresearchgate.netlucp.netnih.gov

Beyond pharmaceuticals, the unique photophysical properties of this compound derivatives make them valuable in material science. researchgate.net Many 1,3,5-triaryl-2-pyrazolines are known for their strong fluorescence, often with high quantum yields, emitting in the blue region of the spectrum. mdpi.comresearchgate.netresearchgate.net This has led to their application as optical brightening agents in textiles, paper, and plastics, as well as components in organic electroluminescent devices (OLEDs) and as fluorescent probes for detecting ions and biomolecules. researchgate.netmdpi.comresearchgate.netstppgroup.compsu.edu Their electron-rich nature also allows them to be used as hole-transporting materials in photoconductive applications. mdpi.comresearchgate.net

Historical Context of this compound Synthesis and Study

The study of pyrazolines dates back to the late 19th century. The first synthesis of a pyrazoline ring was reported by Knorr and Blank in 1885, achieved through the reduction of 1,3-diphenyl-5-methylpyrazole. chim.itresearchgate.netsci-hub.se Shortly after, a more direct and enduring method was pioneered by Fischer and Knövenagel, who synthesized this compound derivatives by reacting α,β-unsaturated aldehydes and ketones, such as acrolein, with phenylhydrazines. researchgate.netsci-hub.seajgreenchem.com This condensation reaction remains one of the most common and straightforward procedures for preparing 2-pyrazolines. chim.itsemanticscholar.orgosi.lv

In the early 20th century, significant contributions from researchers like Auwers and Heimke expanded the field by investigating the synthesis of various substituted 2-pyrazolines and the stability of the intermediate hydrazones. researchgate.netsci-hub.se Another key development from the late 19th century was Pechmann's report on synthesizing 2-pyrazolines via the cycloaddition of diazomethane (B1218177) to dimethyl fumarate, establishing the foundation for 1,3-dipolar cycloaddition as a viable synthetic route. sci-hub.se These foundational discoveries paved the way for the extensive exploration of this compound chemistry and its applications over the subsequent century.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dihydro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2/c1-2-4-5-3-1/h2,5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGBIXXDQFWVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870460 | |

| Record name | 4,5-Dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-98-8, 36118-45-3 | |

| Record name | 2-Pyrazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036118453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1YN47L98V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Pyrazoline and Its Derivatives

Reactions Involving Hydrazines and α,β-Unsaturated Enones

The condensation reaction of α,β-unsaturated aldehydes or ketones, particularly chalcones, with hydrazine (B178648) derivatives is a foundational and widely adopted method for preparing 2-pyrazolines. chim.itscispace.com This approach is valued for its simplicity and effectiveness in generating a diverse array of substituted 2-pyrazoline compounds. researchgate.netekb.eg The reaction provides the two necessary nitrogen atoms for the heterocyclic ring from the hydrazine reactant. sci-hub.seresearchgate.net

The direct construction of the this compound ring through the reaction of α,β-unsaturated aldehydes and ketones with hydrazines was pioneered by Fischer and Knoevenagel in the late 19th century. scispace.com This classical method typically involves the cyclocondensation of an α,β-unsaturated ketone with hydrazine, a substituted hydrazine, or hydrazine hydrate (B1144303). chemicalbook.compramanaresearch.org The reaction is frequently carried out by refluxing the reactants in a suitable solvent, often in the presence of a catalyst. sci-hub.se

Chalcones, which are 1,3-diaryl-2-propen-1-ones, are common α,β-unsaturated ketone substrates for this transformation. pramanaresearch.orgajgreenchem.com Their reaction with hydrazines leads to the formation of 1,3,5-trisubstituted-2-pyrazolines. The process can be conducted under various conditions, including the use of ultrasound irradiation or microwave assistance to facilitate the reaction. chim.itorganic-chemistry.org

| α,β-Unsaturated Ketone (Chalcone) | Hydrazine Derivative | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Chalcone (B49325) | Phenyl Hydrazine | CeCl₃·7H₂O, Ethyl lactate (B86563) (70%), Reflux, 5h | 1,3,5-Triphenyl-2-pyrazoline | 94% | scispace.com |

| 4-Methoxy-chalcone | Phenyl Hydrazine | CeCl₃·7H₂O, Ethyl lactate (70%), Reflux, 5h | 5-(4-methoxyphenyl)-1,3-diphenyl-2-pyrazoline | 92% | scispace.com |

| 4-Chloro-chalcone | Phenyl Hydrazine | CeCl₃·7H₂O, Ethyl lactate (70%), Reflux, 5h | 5-(4-chlorophenyl)-1,3-diphenyl-2-pyrazoline | 95% | scispace.com |

| Various Chalcones | Hydrazine Hydrate | n-Butyric acid, Cyclization | N-acyl-2-pyrazolines | Good Yields | pramanaresearch.org |

The formation of 2-pyrazolines from the reaction of hydrazines with α,β-unsaturated enones can proceed through two primary mechanistic pathways. chim.itsci-hub.seresearchgate.net The operative mechanism is often dependent on the specific substrates and reaction conditions employed. sci-hub.se Both pathways ultimately converge to yield the stable this compound ring.

One widely reported mechanism involves an initial aza-Michael addition (also known as a 1,4-conjugate addition) of the hydrazine nucleophile to the electron-deficient double bond of the α,β-unsaturated enone. chim.itresearchgate.net In this pathway, the nitrogen atom of the hydrazine attacks the β-carbon of the enone, leading to the formation of an aza-Michael adduct as an open-chain intermediate. chim.itresearchgate.net This intermediate then undergoes an intramolecular cyclization via condensation between the remaining nitrogen atom of the hydrazine and the carbonyl carbon, followed by the elimination of a water molecule to afford the final this compound product. chim.it

An alternative mechanistic route begins with the condensation of the hydrazine with the carbonyl group of the α,β-unsaturated enone to form a hydrazone intermediate. chim.itsci-hub.seekb.eg This initial step is a classical reaction between a ketone and a hydrazine. Following its formation, the hydrazone undergoes a subsequent intramolecular cyclization. chim.itsci-hub.se This cyclization step is effectively an intramolecular Michael addition, where the un-substituted nitrogen of the hydrazone attacks the β-carbon of the α,β-unsaturated system, leading to the formation of the five-membered ring and the final this compound structure. sci-hub.seekb.eg

To improve reaction efficiency, yield, and sometimes selectivity, various catalysts have been employed for the synthesis of 2-pyrazolines from hydrazines and enones. sci-hub.seresearchgate.net These catalysts facilitate the key bond-forming steps in the reaction sequence.

Acid catalysis is one of the most common strategies used to promote the cyclocondensation reaction. chim.itsci-hub.sechemicalbook.com Acetic acid is a frequently utilized acid catalyst. sci-hub.sescispace.com It can function in two capacities: either as both the solvent and the catalyst or as a catalyst in the presence of another solvent. sci-hub.se The acid protonates the carbonyl oxygen of the enone, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine, whether it be at the carbonyl carbon (hydrazone pathway) or the β-carbon (aza-Michael pathway). sci-hub.se Other acid catalysts, such as propionic acid and butyric acid, have also been used, sometimes serving as the solvent, catalyst, and even as a reagent for the synthesis of N-acyl-2-pyrazolines. sci-hub.se Li and co-workers reported a practical synthesis of 2-pyrazolines using a sodium acetate-acetic acid aqueous solution. chim.it

| Substrates | Catalyst/Solvent System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Chalcones, Hydrazines | Glacial Acetic Acid | Microwave Irradiation | 82-99% | sci-hub.se |

| α,β-Unsaturated Ketones, Phenylhydrazine (B124118) | Sodium Acetate (B1210297)/Acetic Acid (aqueous) | Room Temperature, Ultrasound | 83-96% | chim.it |

| Chalcones, Hydrazine Hydrate | Acetic Acid | Reflux | Not specified | sci-hub.se |

| α,β-Unsaturated Ketones, Hydrazine | Amberlyst-15 | Not specified | Not specified | chemicalbook.com |

Catalytic Approaches in this compound Synthesis

Lewis Acid/Base Catalysis

The synthesis of 2-pyrazolines is often facilitated by the use of Lewis acids or bases to catalyze the crucial cyclization step. Lewis acids, such as zinc triflate (Zn(OTf)₂), have been shown to effectively catalyze the reaction between arylhydrazines and 3-butynol to yield aryl-substituted pyrazolines. nih.gov While strong Lewis acids like Bi(OTf)₃ and Zn(OTf)₂ can increase reaction yields, they may suffer from poor diastereoselectivity. chemicalbook.com In some cases, the addition of a Lewis acid like zinc bromide to the reaction mixture can enhance the yields of the desired products.

Organocatalysis, which can involve Lewis bases, has also emerged as a powerful tool. For instance, the reaction of N,N'-ditosylhydrazones can be initiated by a strong base to generate diazo compounds in situ, which then undergo cycloaddition to form 2-pyrazolines. dergipark.org.tr While bases like sodium hydride or sodium ethoxide require stringent anhydrous conditions, milder bases such as potassium carbonate in polar solvents offer a more convenient alternative. dergipark.org.tr

Heterogeneous Catalysis (e.g., KHSO₄·H₂O/SiO₂, Porous Calcium Hydroxyapatite)

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and often, milder reaction conditions, aligning with the principles of green chemistry.

One notable example is the use of KHSO₄·H₂O impregnated on SiO₂ . This solid-supported catalyst has been successfully employed for the one-pot, solvent-free synthesis of pyrazolines under microwave irradiation. This method is characterized by high yields, operational simplicity, and short reaction times, making it a practical and environmentally friendly approach.

Another effective heterogeneous catalyst is porous calcium hydroxyapatite (B223615) (HAp) . Adsorbed on this support, the 1,3-dipolar cycloaddition of diphenylnitrilimine with olefins proceeds rapidly under solvent-free microwave irradiation to afford 2-pyrazolines in high yields. The efficiency of this method is attributed to the specific surface properties of the porous hydroxyapatite and the synergistic effect of microwave energy.

Metal-Mediated Cyclizations (e.g., Mercuric Acetate, Bi(NO₃)₃·5H₂O, Zn)

Metal-mediated reactions provide a diverse and effective platform for the synthesis of 2-pyrazolines. These methods often involve the in situ generation of reactive intermediates that readily undergo cyclization.

Mercuric acetate (Hg(OAc)₂) has been utilized as a reagent to generate nitrile imines from aldehyde hydrazones. These nitrile imines can then be trapped in situ with various olefins through a 1,3-dipolar cycloaddition to produce 1,3,5-trisubstituted-2-pyrazolines in good yields, typically ranging from 80% to 85%.

Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) is another versatile and environmentally benign catalyst. It has been found to be highly efficient in catalyzing the three-component condensation reaction of an aromatic aldehyde, urea (B33335), and a β-dicarbonyl compound under solvent-free conditions to yield dihydropyrimidinones, which are structurally related to pyrazolines. Bismuth nitrate has also been employed in the synthesis of various heterocyclic compounds, highlighting its broad utility.

Zinc (Zn) , often in the form of its salts like zinc triflate, plays a role in catalyzing the regioselective synthesis of pyrazolines from the reaction of butynol (B8639501) with arylhydrazines. nih.gov The Lewis acidic nature of the zinc species is crucial for activating the substrates and facilitating the cyclization process. nih.gov

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective methods for the synthesis of 2-pyrazolines is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Chiral catalysts have been instrumental in achieving high levels of enantioselectivity.

Chiral Catalyst Applications (e.g., Cinchona Alkaloid Derivatives)

Cinchona alkaloids and their derivatives have emerged as a privileged class of chiral catalysts and ligands in asymmetric synthesis. rsc.org These natural product-derived molecules have been successfully applied in a variety of enantioselective transformations.

Specifically, Cinchona alkaloid-derived squaramides have been used as effective catalysts in the asymmetric Michael addition of pyrazolin-5-ones to isatin-derived N-Boc ketimines. sci-hub.se This reaction proceeds with high yields (up to 99%) and excellent enantioselectivities (up to 99% ee), providing an efficient route to chiral 3,3'-dipyrazolyl-2-oxindoles. sci-hub.se Similarly, urea and thiourea (B124793) derivatives of Cinchona alkaloids have proven to be versatile organocatalysts for various asymmetric reactions. researchgate.net

The catalytic cycle often involves the chiral catalyst activating the substrates through hydrogen bonding, thereby creating a chiral environment that directs the stereochemical outcome of the reaction. For instance, in the organocatalytic formal aza-Diels-Alder reaction of α,β-unsaturated aldehydes and hydrazones, a chiral secondary amine catalyst, in conjunction with an achiral Brønsted acid, can afford chiral 3-unsubstituted 2-pyrazolines with excellent enantioselectivities. chim.it

Alternative Synthetic Routes to 2-Pyrazolines

Beyond the traditional condensation and cycloaddition reactions, alternative synthetic strategies have been explored to access the this compound scaffold.

Intramolecular Amination of β,γ-Unsaturated Hydrazones

A powerful and versatile method for the synthesis of 2-pyrazolines involves the intramolecular amination of β,γ-unsaturated hydrazones. This approach has been successfully realized using palladium catalysis.

The palladium-catalyzed intramolecular C-N cross-coupling of β,γ-unsaturated hydrazones provides an efficient route to a wide range of this compound derivatives. researchgate.nettandfonline.com The reaction proceeds under mild conditions and demonstrates good tolerance to various functional groups. researchgate.net A plausible mechanism for this transformation involves a Pd(II)/Pd(IV) catalytic cycle. researchgate.net The hydrazone, after deprotonation, coordinates to the palladium catalyst, followed by intramolecular syn-amino-palladation to form an alkylpalladium complex. researchgate.net Subsequent oxidative addition and reductive elimination afford the desired this compound and regenerate the active Pd(II) catalyst. researchgate.net

Furthermore, this methodology has been extended to the enantioselective synthesis of 2-pyrazolines. By employing a chiral palladium complex as the catalyst, a variety of chiral 2-pyrazolines can be obtained in high yields and with excellent enantioselectivities. tandfonline.com

Data Tables

Table 1: Metal-Mediated Synthesis of 1,3,5-Trisubstituted-2-Pyrazolines

| Metal Reagent | Reactants | Product | Yield (%) | Reference |

|---|

Table 2: Heterogeneous Catalysis for this compound Synthesis

| Catalyst | Reaction Type | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| KHSO₄·H₂O/SiO₂ | Cyclocondensation | Microwave, Solvent-free | High yield, short reaction time |

Table 3: Enantioselective Synthesis of Chiral 2-Pyrazolines

| Catalyst | Reaction | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Cinchona Alkaloid-derived Squaramide | Asymmetric Michael Addition | Up to 99% | sci-hub.se |

| Chiral Secondary Amine | Formal aza-Diels-Alder | Up to 99% | chim.it |

1,3-Dipolar Cycloaddition Reactions

Among the most powerful and versatile methods for constructing five-membered heterocyclic rings, 1,3-dipolar cycloaddition, often referred to as a [3+2] cycloaddition, stands out. This approach involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkene, to form the this compound ring system.

Reactions between Nitrile Imines and Alkenes

A prominent pathway for this compound synthesis is the [3+2] cycloaddition reaction between nitrile imines and various alkenes. researchgate.net Nitrile imines are highly reactive 1,3-dipoles that are typically generated in situ from precursors like hydrazonoyl halides or by the photo-induced cleavage of tetrazoles. sci-hub.se The subsequent cycloaddition with an alkene dipolarophile leads to the formation of the this compound ring.

The reaction proceeds through the catalytic dehydrogenation of hydrazones using mild oxidizing agents to form the intermediate nitrile imine, which is then trapped by a suitable dipolarophile. researchgate.net For instance, nitrile imines generated from hydrazones have been reacted with 4-(furan-2-yl)but-3-en-2-one (B6264371) to produce furan-tethered 2-pyrazolines. researchgate.net Similarly, this method has been employed to synthesize spiro-2-pyrazolines through a highly regioselective reaction between nitrilimines and thioaurones, with computational studies supporting a two-step mechanism involving the sequential formation of C-C and C-N bonds. ajgreenchem.com

Continuous flow technologies have also been adapted for this transformation. A multi-step synthesis has been developed where a hydrazone is oxidized with manganese dioxide (MnO₂) to generate an unstabilized diazo compound, which then undergoes a [3+2] cycloaddition with an electron-poor alkene to yield the this compound product. researchgate.net This method allows for the safe handling of reactive intermediates and has been used to generate a library of this compound derivatives. researchgate.net

| Nitrile Imine Precursor | Alkene (Dipolarophile) | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Hydrazone | 4-(furan-2-yl)but-3-en-2-one | Chloramine-T (oxidant) | Not specified | researchgate.net |

| Hydrazonoyl Halide | Thioaurone | Base (e.g., Et₃N) | Good | ajgreenchem.com |

| Hydrazone | Electron-poor alkene | MnO₂ (oxidant), continuous flow | 30-89% | researchgate.net |

| Diaryl Tetrazole | Alkene | UV light | Not specified | sci-hub.se |

Transformations via Huisgen Zwitterions

A novel and efficient domino reaction for synthesizing 2-pyrazolines utilizes Huisgen zwitterions. nih.govchemicalbook.com These zwitterions are typically generated in situ from the reaction of a phosphine, such as triphenylphosphine (B44618), with a dialkyl azodicarboxylate. nih.govnih.gov

In a key transformation, the Huisgen zwitterion reacts with 2-acylaziridines to furnish 2-pyrazolines in excellent yields, often exceeding 90%. nih.gov The proposed mechanism involves the initial attack of the zwitterion on the carbonyl group of the aziridine (B145994), followed by a ring expansion and rearrangement cascade. nih.gov This method is quite general, tolerating both electron-donating and electron-withdrawing substituents on the aziridine ring. nih.gov

This strategy has been extended to the reaction of Huisgen zwitterions with other substrates. For example, their reaction with chalcones affords functionalized pyrazolines. organic-chemistry.org The reaction of the zwitterion derived from triphenylphosphine and diisopropyl azodicarboxylate (DIAD) with chalcones provides a direct route to these heterocyclic structures. organic-chemistry.org Furthermore, bispyrazolines have been synthesized through the triphenylphosphine-mediated reaction of cinnamils with dialkyl azodicarboxylates. anr.fr

| Zwitterion Precursors | Substrate | Yield | Key Features | Reference |

|---|---|---|---|---|

| Triphenylphosphine, Dialkyl azodicarboxylate | 2-Acylaziridines | >90% | Domino reaction, high efficiency | nih.gov |

| Triphenylphosphine, DIAD | Chalcones | Good | Unexpected transformation | organic-chemistry.org |

| Triphenylphosphine, Dialkyl azodicarboxylate | Cinnamils | Not specified | Synthesis of bispyrazolines | anr.fr |

| Triphenylphosphine, Azoesters | 2-Alkenyl-1,3-diones | Not specified | Synthesis of highly functionalized pyrazolines | anr.fr |

Reduction of Pyrazole (B372694) Derivatives

While the oxidation of pyrazolines to the aromatic pyrazoles is a common transformation, the reverse reaction—the reduction of pyrazoles to 2-pyrazolines—is a less frequently cited but viable synthetic route. This method provides a way to access the this compound core from readily available aromatic precursors.

The first synthesis of the pyrazoline ring, reported in 1885, was achieved through the reduction of 1,3-diphenyl-5-methylpyrazole using sodium and ethanol. researchgate.net A more direct example is the preparation of the parent this compound compound by the reduction of pyrazole itself using a sodium/ethanol system. Another report describes the reduction of 3,5-dimethylpyrazole (B48361) using hydrogen gas in the presence of an iron catalyst to yield 3,5-dimethyl-2-pyrazoline. nih.gov These methods, while historically significant, often employ harsh conditions. It is important to note that catalytic hydrogenation of pyrazoles can lead to the fully saturated pyrazolidine (B1218672) ring, and controlling the reaction to stop at the this compound stage can be challenging. chemicalbook.com

Condensation of Mannich Bases with Thiosemicarbazides

The condensation of Mannich bases with thiosemicarbazides offers a pathway to specific this compound derivatives. In a multi-step synthesis, vanillin (B372448) is first reacted with substituted acetophenones to produce chalcones. These chalcones are then coupled with phenylhydrazine to create hydroxyl-substituted 2-pyrazolines.

These intermediate hydroxy pyrazolines can then be reacted with compounds containing a free amino group, such as various sulfa drugs, in the presence of formaldehyde (B43269) to generate Mannich bases of 2-pyrazolines. For example, para-nitro hydroxy pyrazolines have been condensed with sulfadiazine (B1682646) and sulfacetamide (B1682645) via a Mannich reaction to yield the corresponding N-substituted this compound derivatives. Similarly, the reaction of chalcones with thiosemicarbazide (B42300) in an alkaline medium is a reported method for synthesizing pyrazoline-1-carbothioamides.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic protocols for 2-pyrazolines, with a focus on minimizing or eliminating the use of hazardous organic solvents.

Solvent-Free Reaction Conditions

A significant advancement in green synthesis is the use of solvent-free reaction conditions, often employing grinding techniques. A simple, rapid, and efficient procedure involves reacting 2'-hydroxychalcones with hydrazine hydrate under solvent-free conditions using a mortar and pestle. The reaction is initiated by grinding the solid reactants together, sometimes with a catalytic amount of acetic acid, for a short period at room temperature. This method offers several advantages, including short reaction times (8-12 minutes), high yields, clean reaction profiles, and simple work-up procedures, making it an economically and environmentally attractive alternative to classical methods.

Another solvent-free approach utilizes imidazolium-based ionic liquids, which can act as both the solvent and catalyst. In this method, a chalcone and phenylhydrazine are reacted in the presence of a catalytic amount of the ionic liquid. While this is not strictly solvent-free in the sense of having no liquid phase, it replaces volatile organic solvents with a recyclable ionic liquid, aligning with green chemistry principles.

| Reactants | Conditions | Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|

| 2'-Hydroxychalcones, Hydrazine hydrate | Grinding with pestle and mortar, catalytic acetic acid | 8-12 minutes | High yield, rapid, no organic solvent, room temp. | |

| Chalcones, Phenyl hydrazine | Imidazolium-based ionic liquid (catalyst and medium) | 5 hours (reflux) | Recyclable catalyst, avoids volatile organic solvents |

Mechanochemical Synthesis (Grinding Technique)

Mechanochemistry, which involves inducing reactions through mechanical force, has emerged as a green and efficient alternative for organic synthesis. The grinding technique, a solvent-free approach, has been successfully applied to the synthesis of this compound derivatives.

In one notable procedure, this compound derivatives were synthesized by reacting 2'-hydroxychalcones with hydrazine hydrate under solvent-free conditions using grinding. researchgate.net This method is characterized by its simplicity, rapid reaction times, and high yields. The reaction proceeds cleanly at room temperature, and the workup is straightforward, making the protocol practical and economically attractive compared to conventional methods. researchgate.net Another green chemistry approach utilized high-speed ball milling (HSBM) for the synthesis of 1,3,5-trisubstituted 2-pyrazolines. sci-hub.se This solvent-free method employed silica (B1680970) gel as a grinding-aid and sodium bisulfate monohydrate (NaHSO₄·H₂O) as a recoverable acid catalyst. The key advantages of this method include good yields, very short reaction times, and the ability to recover and reuse the catalyst and silica gel. sci-hub.se

Table 1: Mechanochemical Synthesis of this compound Derivatives

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has become a popular technique due to its ability to dramatically accelerate reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. nih.govptfarm.pl This technology has been extensively used for the synthesis of 2-pyrazolines.

The general approach involves the condensation of chalcones with various hydrazine derivatives under microwave irradiation. For instance, the synthesis of 3,5-arylated 2-pyrazolines was achieved by first preparing chalcones from 2-acetylnaphthalene (B72118) and substituted benzaldehydes, followed by a cyclization reaction with hydrazines (e.g., hydrazine hydrate, phenylhydrazine) in the presence of glacial acetic acid. nih.gov The entire process under microwave heating is remarkably fast, with reaction times typically ranging from 2 to 12 minutes, and results in quantitative yields (82-99%). nih.govdoaj.org This efficiency represents a significant improvement over classical heating methods. nih.gov Similarly, other studies have reported the rapid and efficient synthesis of 1,3-diphenyl-2-pyrazoline derivatives from β-dimethylaminopropiophenone hydrochloride and substituted phenylhydrazine hydrochloride under microwave conditions, also achieving high yields in short reaction times. researchgate.net

Table 2: Microwave-Assisted Synthesis of 3,5-Arylated 2-Pyrazolines nih.gov

Ultrasound Irradiation Techniques

The use of ultrasound in organic synthesis, often referred to as sonochemistry, provides an effective means of enhancing reaction rates and yields. The phenomenon responsible for this acceleration is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized high-pressure and high-temperature zones.

This technique has been successfully employed for the synthesis of 1,3,5-triaryl-2-pyrazolines. nih.gov In a typical procedure, chalcones react with phenylhydrazine hydrochloride in a sodium acetate-acetic acid aqueous solution under ultrasound irradiation (25 kHz) at room temperature. nih.gov This method is notably efficient, affording the desired pyrazoline derivatives in high yields ranging from 83% to 96% within 1.5 to 2 hours. nih.gov In contrast, conducting the same reaction by conventional refluxing at 108°C for 4 hours resulted in a significantly lower yield of 76%. This demonstrates that ultrasound irradiation not only accelerates the reaction but also improves its efficiency under much milder conditions. nih.gov The use of an aqueous medium further enhances the green credentials of this synthetic protocol.

Table 3: Ultrasound-Assisted Synthesis of 1,3,5-Triaryl-2-Pyrazolines nih.gov

Flow Chemistry Methodologies

Flow chemistry has emerged as a powerful technology for organic synthesis, offering superior control over reaction parameters, enhanced safety, and straightforward scalability. mdpi.com This approach has been effectively applied to the multistep synthesis of 2-pyrazolines.

One advanced method reports the rapid synthesis of 2-pyrazolines from aldehydes via a [3+2] cycloaddition reaction. rsc.orgrsc.org The process involves the in-situ generation of unstabilized diazo compounds from their corresponding hydrazones using manganese dioxide (MnO₂) as an oxidant, followed by cycloaddition with an electron-poor alkene under continuous flow conditions. rsc.org This automated system allowed for the generation of a library of 20 different pyrazoline derivatives with isolated yields ranging from 30% to 89%. rsc.org Another flow chemistry strategy involves a two-stage process starting from acetophenones. galchimia.com In the first step, the acetophenone (B1666503) is condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an intermediate enaminone. This is followed by a second condensation with hydrazine in the flow system to generate the final pyrazole product in high yields. galchimia.com These continuous flow methods showcase significant advantages in terms of speed, automation, and potential for library generation. rsc.orgrsc.org

Table 4: Flow Chemistry Synthesis of 2-Pyrazolines rsc.org

Reactivity and Reaction Mechanisms of 2 Pyrazoline Core

Isomerization Reactions

Pyrazolines exist in three tautomeric forms: 1-pyrazoline (Δ¹-pyrazoline), 2-pyrazoline (Δ²-pyrazoline or 4,5-dihydropyrazole), and 3-pyrazoline (Δ³-pyrazoline), distinguished by the position of the endocyclic double bond. chemicalbook.com Among these, 2-pyrazolines are generally the most thermodynamically stable tautomer. enamine.netresearchgate.netscispace.com

The isomerization from the kinetically favored 1-pyrazolines, often the initial products of 1,3-dipolar cycloaddition reactions, to the more stable 2-pyrazolines is a common and often spontaneous process. enamine.net This transformation can be facilitated by heat or acid catalysis. scispace.comsci-hub.se For instance, 1-pyrazolines formed from the reaction of diazomethane (B1218177) with activated alkenes are often difficult to isolate due to their rapid isomerization to 2-pyrazolines. enamine.net However, the stability of 1-pyrazolines can be enhanced by the presence of a quaternary carbon or an aryl substituent at the C-3 position, which can make their isolation possible. enamine.net

Conversely, 3-pyrazolines are typically the least stable tautomers. scispace.com They are known to isomerize to the more stable this compound form, a process that can be favored by an acidic medium. csic.es Theoretical calculations confirm the stability order, with Δ²-pyrazolines being more stable than Δ¹-pyrazolines, and Δ³-pyrazolines being the least stable by a significant margin. scispace.comresearchgate.net

A summary of the relative stability of pyrazoline tautomers is presented below.

| Tautomer | Common Name | Relative Stability | Notes |

| Δ¹-Pyrazoline | 1-Pyrazoline | Intermediate | Often isomerizes to Δ²-pyrazoline. enamine.net |

| Δ²-Pyrazoline | This compound | Most Stable | The most common and thermodynamically favored isomer. scispace.com |

| Δ³-Pyrazoline | 3-Pyrazoline | Least Stable | Generally unstable unless specific substitution patterns are present. scispace.comcsic.es |

Functional Group Interconversions on the this compound Ring

The this compound scaffold allows for various functional group interconversions, enabling the synthesis of a wide range of derivatives. These transformations can be used to introduce new functionalities or modify existing ones on the heterocyclic ring.

One notable example is the introduction of an amino group at the C-3 position. A 1-phenyl-2-pyrazoline can undergo a coupling reaction with a diazonium halide to form a 3-aryldiazo-1-phenyl-2-pyrazoline. Subsequent reduction of this intermediate, for instance with zinc in acetic acid, yields the corresponding 3-amino-1-phenyl-2-pyrazoline. chemicalbook.com

Furthermore, substituents on the pyrazoline ring can be modified post-synthesis. For example, a silyl (B83357) protecting group on a phenyl ring at the C-5 position can be removed and replaced with other side chains, demonstrating the utility of protecting group strategies in elaborating the final structure. chim.it In other cases, reactions can be controlled to achieve different outcomes. For example, the aromatization of 5-acyl-pyrazolines using manganese dioxide can lead to either fully substituted pyrazoles or proceed via a deacylative pathway, depending on the solvent used. acs.org

Condensation reactions can also be employed to introduce substituents. For example, 2-pyrazolin-5-ones can react with orthoesters to introduce acyl or aroyl groups at the C-4 position. clockss.org These reactions highlight the versatility of the this compound core for further chemical modification. fiveable.me

Oxidation Reactions

The most characteristic reaction of the this compound ring is its oxidation to the corresponding aromatic pyrazole (B372694). benthamdirect.com This dehydrogenation or aromatization is a key step in many synthetic pathways and has been achieved using a wide variety of oxidizing agents. rsc.orgorganic-chemistry.org The conversion is highly efficient and is a primary method for accessing the pharmaceutically important pyrazole scaffold. benthamdirect.comrsc.org

A diverse range of reagents and conditions have been reported for this transformation, reflecting its importance in organic synthesis. These methods range from classical chemical oxidants to modern electrochemical techniques. For example, 1,3,5-trisubstituted-2-pyrazolines can be effectively oxidized to pyrazoles in high yields using a DABCO-Br₂ complex or by heating with Pd/C in acetic acid. chemicalbook.com More environmentally benign methods include heating pyrazolines in DMSO under an oxygen atmosphere or employing electrochemical oxidation using sodium chloride as both a redox mediator and supporting electrolyte. rsc.orgorganic-chemistry.orgorganic-chemistry.org

The table below summarizes various oxidizing systems used for the aromatization of 2-pyrazolines to pyrazoles.

| Oxidizing Agent/System | Conditions | Substrate Scope | Reference(s) |

| DABCO-Br₂ complex | Acetic acid, room temperature | 1,3,5-Trisubstituted-2-pyrazolines | chemicalbook.com |

| Pd/C | Acetic acid | 1,3,5-Trisubstituted-2-pyrazolines | chemicalbook.com |

| Electrochemical (NaCl) | Biphasic system (aqueous/organic) | Broad scope, tolerant of various functional groups | rsc.org |

| Bromine (in situ) | Mild conditions | Pyrazoline intermediates from one-pot condensation | organic-chemistry.orgorganic-chemistry.org |

| DMSO / O₂ | Heating | 3,5-disubstituted or 3,4,5-trisubstituted pyrazolines | organic-chemistry.orgorganic-chemistry.org |

| SiO₂-HNO₃ | Mild conditions | 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles | researchgate.net |

| Manganese Dioxide (MnO₂) | Varies (e.g., DMSO, hexane) | 5-Acyl-pyrazolines | acs.org |

| TEMPO | - | Diazatitanacyclohexadienes (precursors) | nih.gov |

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the this compound ring towards substitution reactions is intrinsically linked to its non-aromatic nature. Direct electrophilic substitution on the saturated carbon atoms of the ring is not typical. However, the system's reactivity can be observed in specific contexts. For instance, 1-phenyl-2-pyrazoline can undergo an electrophilic coupling reaction with a diazonium halide at the C-3 position. chemicalbook.com

The reactivity towards electrophiles becomes much more pronounced upon oxidation to the aromatic pyrazole ring. Electrophilic substitution on pyrazole predominantly occurs at the C-4 position, which is the most electron-rich carbon. pharmaguideline.comrrbdavc.orgscribd.com This is because electrophilic attack at C-3 or C-5 would lead to a highly unstable intermediate with a positive charge on an azomethine nitrogen atom. rrbdavc.org Common electrophilic substitution reactions for the pyrazole ring include nitration, sulfonation, and Vilsmeier-Haack formylation, all of which selectively yield the 4-substituted product. scribd.com

Nucleophilic substitution reactions on the pyrazole ring are generally difficult and occur only under harsh conditions, such as the ring opening of unsubstituted pyrazoles upon heating with alkali hydroxides. scribd.com The introduction of electron-withdrawing groups can, however, increase the ring's susceptibility to nucleophilic attack. mkuniversity.ac.in

Influence of Substituent Patterns on Reactivity (N-1, C-3, C-5 positions)

The nature and position of substituents on the this compound ring exert a commanding influence over its stability, reactivity, and even its biological properties. chim.itnih.govresearchgate.net These substituents can modulate the electronic and steric characteristics of the molecule, directing the course of subsequent reactions.

N-1 Position: The substituent at the N-1 position is crucial in determining the outcome of many reactions. For instance, most reviewed protocols for oxidative aromatization are efficient when the N-1 substituent is a hydrogen, methyl, or a substituted phenyl group. benthamdirect.com The presence of other groups, such as (thio)carbamoyl or amidinyl, can require different or more specialized oxidation methods. benthamdirect.com In electrophilic substitution reactions on the corresponding pyrazole, the N-1 substituent can influence the reactivity of the C-4 position.

C-3 Position: A substituent at the C-3 position significantly impacts the stability of pyrazoline isomers. An aryl group or a quaternary carbon at C-3 can stabilize the 1-pyrazoline tautomer, preventing its immediate isomerization. enamine.net In electrophilic substitution reactions, if the C-3 position is occupied, attack may be redirected. For example, in the coupling of 1-phenyl-2-pyrazoline with a diazonium salt, if C-3 is blocked, the reaction occurs on the N-1 phenyl ring instead. chemicalbook.com The electronic nature of C-3 substituents also plays a role; for example, pyrazolines with an ester group at C-3 undergo smooth electrochemical oxidation. rsc.org

The following table summarizes the influence of substituents at key positions on the reactivity of the this compound core.

| Position | Type of Substituent | Influence on Reactivity | Reference(s) |

| N-1 | H, Aryl, Alkyl | Facilitates standard oxidation to pyrazoles. | benthamdirect.com |

| (Thio)carbamoyl, Amidinyl | May require specialized oxidation conditions. | benthamdirect.com | |

| C-3 | Aryl, Quaternary Carbon | Stabilizes the 1-pyrazoline tautomer against isomerization. | enamine.net |

| Ester group | Promotes smooth electrochemical oxidation. | rsc.org | |

| Occupied (any group) | Can redirect electrophilic attack to other sites (e.g., N-1 phenyl ring). | chemicalbook.com | |

| C-5 | Aryl (electron-donating/withdrawing) | Affects yields of synthesis and oxidation reactions. | chim.itrsc.org |

| Various functional groups | Can be introduced via specific cyclization or functionalization reactions. | chim.it |

Spectroscopic and Analytical Characterization of 2 Pyrazolines

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within 2-pyrazoline molecules, offering insights into their absorption and emission characteristics.

Electronic Absorption Properties

The UV-Vis absorption spectra of this compound derivatives are characterized by distinct absorption bands that correspond to electronic transitions within the molecule. Typically, these compounds exhibit two main absorption peaks. A higher energy band is often observed in the range of 238-275 nm, which is attributed to a π–π* transition. royalsocietypublishing.orgrsc.org A lower energy absorption band, corresponding to the transition from the singlet ground state (S0) to the first singlet excited state (S1), is generally found in the range of 300-400 nm. rsc.orgresearchgate.net For instance, a series of 1,3,5-triaryl-2-pyrazolines displayed an intense absorption band attributed to the π–π* transition of the conjugated backbone. mdpi.com

The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the pyrazoline ring and its aryl appendages. royalsocietypublishing.org However, in some cases, the absorption spectra are found to be relatively insensitive to substituent changes. rsc.org For example, studies on certain 1,3,5-triaryl-2-pyrazolines showed no significant changes in the absorption spectrum, with the lowest energy peak appearing around 381 nm and another band at 275 nm. rsc.org In another study, synthesized pyrazolines revealed two prominent peaks around 238 nm and 358 nm, corresponding to π–π* and n–π* transitions, respectively. royalsocietypublishing.org

Table 1: UV-Visible Absorption Data for Selected this compound Derivatives

| Compound Type | λmax (nm) | Transition | Reference |

|---|---|---|---|

| 1,3,5-Triaryl-2-pyrazolines | ~381 | S0 → S1 | rsc.org |

| 1,3,5-Triaryl-2-pyrazolines | ~275 | S0 → S2 | rsc.org |

| Substituted 2-Pyrazolines | ~358 | n–π* | royalsocietypublishing.org |

| Substituted 2-Pyrazolines | ~238 | π–π* | royalsocietypublishing.org |

| 5-(9-anthryl)-3-(4-nitrophenyl)-1-phenyl-2-pyrazoline | 420 | Pyrazoline moiety absorption | researchgate.net |

| 5-(9-anthryl)-3-(4-nitrophenyl)-1-phenyl-2-pyrazoline | 325-400 | Anthryl moiety absorption | researchgate.net |

Fluorescence Emission Studies

A key characteristic of many this compound derivatives is their strong fluorescence, often in the blue to green region of the visible spectrum. researchgate.netmdpi.comnih.gov This property is highly dependent on the molecular structure, including the substituents on the pyrazoline ring, and the solvent polarity. nih.govnih.gov The fluorescence emission typically occurs at longer wavelengths than the absorption, a phenomenon known as the Stokes shift.

For example, 1,3,5-triaryl-2-pyrazolines are known to be fluorescent and emit in the blue region of the visible spectrum upon irradiation with UV light. mdpi.com The emission wavelengths for a series of bischromophore compounds containing pyrazoline and naphthalimide were found to be in the range of 520 to 540 nm, corresponding to green fluorescence. researchgate.net The fluorescence intensity can be affected by intramolecular charge transfer (ICT) processes, which are influenced by the electronic nature of the substituents. researchgate.netnih.gov

Solvent polarity can also play a significant role in the fluorescence emission of 2-pyrazolines. For instance, the emission band of 5-(9-anthryl)-3-(4-nitrophenyl)-1-phenyl-2-pyrazoline shows a larger red shift with increasing solvent polarity. researchgate.net While many pyrazolines are highly emissive in dilute solutions, their fluorescence can be significantly reduced in the solid state due to intermolecular interactions. mdpi.com However, some derivatives have been specifically designed to exhibit high fluorescence quantum yields even in the solid state. mdpi.com

Table 2: Fluorescence Emission Data for Selected this compound Derivatives

| Compound Type | Emission λmax (nm) | Observed Color | Solvent/State | Reference |

|---|---|---|---|---|

| 1,3,5-Triaryl-2-pyrazolines | Blue region | Blue | Solution | mdpi.com |

| Pyrazoline-naphthalimide bischromophores | 520-540 | Green | Solution | researchgate.net |

| 1,3,5-triphenyl-2-pyrazoline | ~460 | Blue | Solution | mdpi.com |

| PPDPD | 430 | Blue | Solid State | mdpi.com |

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the key functional groups present in this compound molecules.

Identification of Characteristic Functional Groups (N-H, C=N stretching)

For 2-pyrazolines that are not substituted at the N-1 position, a characteristic N-H stretching vibration is observed. This band typically appears in the region of 3236 to 3421 cm⁻¹. eurjchem.comtandfonline.com The presence of this band is a clear indicator of an N-unsubstituted pyrazoline. Additionally, the N-N stretching vibration, which further confirms the pyrazoline ring formation, is observed in the range of 1462 to 1497 cm⁻¹. dergipark.org.tr

Table 3: Characteristic IR Absorption Frequencies for 2-Pyrazolines

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C=N Stretching | 1405 - 1672 | scispace.comdergipark.org.tr |

| N-H Stretching | 3236 - 3421 | eurjchem.comtandfonline.com |

| N-N Stretching | 1462 - 1497 | dergipark.org.tr |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is arguably the most powerful tool for the detailed structural elucidation of this compound derivatives, providing information on the number, connectivity, and chemical environment of protons.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectra of 2-pyrazolines exhibit a characteristic set of signals for the protons on the heterocyclic ring. The three protons at the C-4 and C-5 positions of the pyrazoline ring typically form an ABX or AMX spin system, resulting in a distinct pattern of signals. nih.govresearchgate.net These protons usually appear as three separate signals, each being a doublet of doublets (dd). mdpi.com

The two geminal protons at the C-4 position (often denoted as Ha and Hb) and the vicinal proton at the C-5 position (Hx) give rise to these complex splitting patterns. researchgate.net The chemical shifts for these protons are generally observed in the following ranges:

Ha (C-4 proton): δ 3.04 - 3.26 ppm tandfonline.comresearchgate.net

Hb (C-4 proton): δ 3.67 - 3.80 ppm tandfonline.comrasayanjournal.co.in

Hx (C-5 proton): δ 4.90 - 6.28 ppm nih.govtandfonline.com

For N-1 unsubstituted pyrazolines, the N-H proton signal can be observed as a singlet, often in the range of δ 6.71 - 6.90 ppm. tandfonline.com The aromatic protons of any substituent groups will appear as multiplets in the downfield region of the spectrum, typically between δ 6.32 and 8.33 ppm. eurjchem.com

Table 4: Typical ¹H NMR Chemical Shifts (δ, ppm) for this compound Ring Protons

| Proton | Chemical Shift Range (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Ha (C-4) | 3.04 - 3.26 | dd | tandfonline.comresearchgate.net |

| Hb (C-4) | 3.67 - 3.80 | dd | tandfonline.comrasayanjournal.co.in |

| Hx (C-5) | 4.90 - 6.28 | dd | nih.govtandfonline.com |

| N-H | 6.71 - 6.90 | s | tandfonline.com |

| Aromatic-H | 6.32 - 8.33 | m | eurjchem.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy is a powerful tool for characterizing the carbon skeleton of this compound derivatives. The chemical shifts of the carbon atoms in the pyrazoline ring are particularly diagnostic. Typically, the carbon at position 3 (C-3), which is part of the C=N double bond, resonates in the downfield region, while the sp³-hybridized carbons at positions 4 (C-4) and 5 (C-5) appear at higher fields. arkat-usa.org

In many 1,3,5-trisubstituted-2-pyrazolines, the methylene (B1212753) carbon (C-4) and methine carbon (C-5) of the pyrazoline ring exhibit chemical shifts in the ranges of 41–44 ppm and 55–65 ppm, respectively. mdpi.com For instance, in a series of 1-acetyl-5-aryl-3-phenyl-2-pyrazolines, the C-4 carbon appears around 40–45 ppm, the C-5 carbon between 55–62 ppm, and the C-3 carbon at approximately 146 or 153 ppm. arkat-usa.org The presence of an N-acetyl group is confirmed by signals around 21 ppm for the methyl carbon and 168 ppm for the carbonyl carbon. arkat-usa.org

The substitution pattern on the pyrazoline ring and attached aryl groups significantly influences the ¹³C NMR chemical shifts. For example, in 1-(4,5-dihydro-5-phenyl-3-diphenylpyrazol-1-yl)butan-1-one derivatives, the C-3 carbon of the pyrazole (B372694) moiety appears at 153.35 ppm, C-4 at 36.22 ppm, and C-5 at 60.14 ppm. scispace.com Analysis of various substituted 2-pyrazolines has shown that the C-3, C-4, and C-5 carbons of the pyrazoline ring generally resonate in the ranges of 146–150 ppm, 43–44 ppm, and 62–64 ppm, respectively, corroborating the this compound structure. semanticscholar.org

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Ring

| Position | Chemical Shift Range (ppm) | Notes | Reference |

|---|---|---|---|

| C-3 | 145.8 - 154.58 | Iminyl carbon, deshielded | core.ac.ukacs.org |

| C-4 | 36.22 - 44.25 | Methylene carbon (CH₂) | scispace.comacs.org |

| C-5 | 55.0 - 64.6 | Methine carbon (CH) | mdpi.comsemanticscholar.org |

Note: Chemical shifts are dependent on the solvent and the nature of substituents on the pyrazoline ring.

Advanced NMR Techniques for Structural Elucidation

While ¹H and ¹³C NMR are fundamental, complex this compound structures often require advanced two-dimensional (2D) NMR techniques for unambiguous assignment of all proton and carbon signals. nih.govipb.pt Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are invaluable. core.ac.ukufms.br

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. core.ac.ukjocpr.com For example, in one study, an HSQC spectrum showed that a carbon signal at approximately 42.4 ppm correlated with protons at 3.16 ppm and 3.74 ppm, assigning it as the C-4 methylene carbon. ufms.br Similarly, a carbon at 59.9 ppm correlated with a proton at 5.60 ppm, identifying it as the C-5 methine carbon. ufms.br

HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure. core.ac.ukresearchgate.net Key HMBC correlations observed in pyrazolyl-2-pyrazolines include those from the C-4 methylene protons and the C-5 methine proton to the C-3 carbon, confirming the connectivity within the pyrazoline ring. core.ac.uk

COSY spectra establish proton-proton coupling networks, helping to identify adjacent protons, such as the characteristic AMX spin system of the C-4 and C-5 protons in the pyrazoline ring. core.ac.uk Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations, which are useful for determining stereochemistry and conformation. core.ac.ukdiva-portal.org For instance, NOE cross-peaks between the C-4 methylene protons and protons on an adjacent aryl group can confirm their relative spatial orientation. core.ac.uk

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and investigating the fragmentation patterns of this compound derivatives, which provides further structural confirmation. mdpi.comafjbs.com

In mass spectrometry, this compound derivatives typically exhibit a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the compound. mdpi.comresearchgate.netnih.gov For many synthesized 1,3,5-triaryl-2-pyrazolines, the molecular ion peak is also the base peak, indicating its high stability. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. acs.org

The fragmentation of the this compound ring under electron ionization (EI) conditions follows characteristic pathways that help to confirm the structure. The fragmentation is often dependent on the position and nature of the substituents on the ring. researchgate.net A common fragmentation pattern involves the cleavage of the pyrazoline ring. mdpi.com The molecular ion can undergo various cleavages, including the loss of substituents or parts of the heterocyclic ring. For example, the fragmentation of 1,3-diphenyl-2-pyrazolines is generally not affected by substitution on the phenyl rings, though the formation of stable quinoid-type ions can direct fragmentation in methoxy-substituted compounds. srce.hr Analysis of the resulting fragment ions provides valuable information about the different structural units of the molecule. researchgate.netresearchgate.net

Elemental Analysis (CHNX Analysis)

Elemental analysis, specifically CHN or CHNX (Carbon, Hydrogen, Nitrogen, Halogen) analysis, is a fundamental technique used to determine the empirical formula of a synthesized compound. nih.govtsijournals.com This method provides the percentage composition of these elements in the molecule. The experimentally determined percentages are then compared with the calculated values for the proposed structure. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. arkat-usa.orgnih.govresearchgate.net

Chromatographic Techniques

Chromatographic techniques are vital for the separation, purification, and analysis of this compound derivatives. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

Reverse-phase HPLC (RP-HPLC) is widely used for the analysis and purification of pyrazoline derivatives. sielc.comijcpa.in In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and organic solvents like acetonitrile (B52724) or methanol (B129727). sielc.comijcpa.in The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Method development often involves optimizing the mobile phase composition, flow rate, and detection wavelength to achieve good resolution and peak shape. ijcpa.in For instance, a validated RP-HPLC method for a pyrazoline derivative used a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water and methanol (20:80 v/v). ijcpa.in

For chiral 2-pyrazolines, enantioselective HPLC is crucial for separating and quantifying the enantiomers. tandfonline.com Polysaccharide-based chiral stationary phases (CSPs), such as Lux amylose-2 and cellulose-2, have proven effective for this purpose. tandfonline.com The separation can be achieved using either normal-phase (e.g., n-hexane/ethanol) or polar organic elution modes. tandfonline.com

Gas chromatography (GC) is also utilized, particularly for volatile and thermally stable this compound derivatives. researchgate.netnih.gov A study developed a microextraction method coupled with GC for the determination of this compound derivatives in aqueous samples. nih.gov

Thin-Layer Chromatography (TLC) for Purity Assessment and Reaction Monitoring

Thin-Layer Chromatography (TLC) is an essential, rapid, and cost-effective analytical technique for monitoring the progress of chemical reactions and assessing the purity of isolated this compound derivatives. ualberta.caumass.eduumich.edu The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). ualberta.caumass.edu

In the synthesis of 2-pyrazolines, TLC is routinely used to track the conversion of starting materials, such as chalcones and hydrazines, into the final pyrazoline product. afjbs.comderpharmachemica.com By spotting the reaction mixture alongside the starting materials on a TLC plate, the formation of a new spot, corresponding to the pyrazoline product with a distinct Retention Factor (Rf) value, can be observed. ualberta.ca The reaction is considered complete when the spots of the starting materials have disappeared. umass.edu

Following purification, typically by recrystallization, TLC is employed to confirm the purity of the synthesized this compound. A pure compound will ideally appear as a single spot on the developed TLC plate. ualberta.ca Visualization of the spots is often achieved under a UV lamp, where compounds containing a UV-absorbing chromophore appear as dark spots on a fluorescent background. umass.eduumich.edu The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system and helps in its identification. afjbs.com

Different solvent systems, such as combinations of n-hexane and ethyl acetate (B1210297) or carbon tetrachloride and acetone, are used as the mobile phase to achieve optimal separation of the synthesized derivatives. afjbs.com The polarity of the solvent system is a crucial parameter that influences the separation. umass.edu

Table 1: Exemplary TLC Data for Purity Assessment of this compound Derivatives osto-table-maker

| Compound | Solvent System (v/v) | Rf Value | Reference |

|---|---|---|---|

| 4-(5-(4-nitrophenyl)-1H-pyrazol-3-yl)phenol | Carbon Tetrachloride: Acetone | 0.54 | afjbs.com |

| 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)phenol | Carbon Tetrachloride: Acetone | 0.72 | afjbs.com |

| 4-(5-(4-bromophenyl)-1H-pyrazol-3-yl)phenol | Carbon Tetrachloride: Acetone | 0.68 | afjbs.com |

| 4-(5-(p-tolyl)-1H-pyrazol-3-yl)phenol | Carbon Tetrachloride: Acetone | 0.62 | afjbs.com |

| 3-(β-picolinoylaminoazo methyl-5-aromatic substituted)-1-thioamide-2-pyrazoline derivatives | Not Specified | Not Specified | derpharmachemica.com |

| 1,3,5-Trisubstituted-2-pyrazoline derivatives | Not Specified | Not Specified | semanticscholar.org |

osto-table-maker

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and sensitive analytical technique used for the characterization and quantification of this compound derivatives. ajgreenchem.com HPLC separates the components of a mixture based on their interactions with a stationary phase (packed in a column) and a mobile phase, while MS provides information about the mass-to-charge ratio (m/z) of the separated components, allowing for their identification and structural elucidation. nih.govsqu.edu.om

In the analysis of 2-pyrazolines, reverse-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. squ.edu.omresearchgate.net This setup allows for the separation of various this compound derivatives based on their polarity. The separated compounds are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique that generates charged molecules from the eluting compounds without significant fragmentation, providing the molecular weight of the pyrazoline derivative (often observed as the [M+H]⁺ or [M+Na]⁺ ion). nih.govnih.gov

HPLC-MS is particularly valuable for confirming the molecular weight of newly synthesized 2-pyrazolines and for analyzing complex mixtures. ajgreenchem.comnih.gov For instance, in the study of biogenic amines, a pyrazoline-based reagent was used to derivatize the amines, and the resulting products were analyzed by HPLC-MS/MS, which involves further fragmentation of the parent ion to provide structural information. squ.edu.omresearchgate.net This technique has also been applied to the analysis of glycans derivatized with a pyrazoline-based chromogenic reagent, demonstrating its versatility. nih.govnih.gov

Table 2: HPLC-MS Data for Characterization of this compound Derivatives osto-table-maker

| Derivative Type | Column | Mobile Phase | Detection | m/z (M+1) | Reference |

|---|---|---|---|---|---|

| 1,3,5-Trisubstituted-2-pyrazoline | UPLC-TQD Mass Spectrometer | Not Specified | LC-ESI or APCI-MS | 603.1, 528.5, 428.1 | nih.gov |

| 3-Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl)-2-pyrazoline derivatives of biogenic amines | Poroshell EC-C18 | Acetonitrile:Water (80:20, v/v) | ESI-MS/MS | Not Specified | squ.edu.omresearchgate.net |

| 3-Amino-1-phenyl-2-pyrazoline-5-ketone derivatives of glycans | Not Specified | Not Specified | ESI-MS | Not Specified | nih.gov |

| 5-(4-thiophenyl-2-yl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Not Specified | Not Specified | Mass Spectrometry | 340 | ajgreenchem.com |

osto-table-maker

X-ray Crystallography for Solid-State Structure Confirmation

The process involves growing a single, high-quality crystal of the this compound derivative. This crystal is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal is collected and analyzed. bohrium.com Mathematical analysis of this diffraction data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. researchgate.net

X-ray crystallographic studies of various this compound derivatives have revealed important structural features. For example, it has been confirmed that the pyrazoline ring often adopts a non-planar, or "envelope," conformation, with one of the carbon atoms (typically C4) out of the plane of the other four atoms. researchgate.net These studies also elucidate the relative stereochemistry of substituents on the pyrazoline ring and provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal lattice. bohrium.commdpi.com

Table 3: Crystallographic Data for Selected this compound Derivatives osto-table-maker

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 1-Acetyl-3-(4-methoxyphenyl)-5-(6-methoxy-2-naphthyl)-pyrazoline | Monoclinic | P2₁/c | Dihedral angle of 88.09° between pyrazolinyl ring and 5-position aromatic ring. | mdpi.com |

| 1-(4-Nitrophenyl)-3-(4-methoxyphenyl)-5-(6-methoxy-2-naphtyl)-pyrazoline | Monoclinic | P2₁/c | Dihedral angle of 71.26° between pyrazolinyl ring and 5-position aromatic ring. | mdpi.com |

| This compound-4-ol derivative 1 | Monoclinic | P2₁/c | Enantiomeric pairs in crystal packing. | bohrium.com |

| This compound-4-ol derivative 2 | Monoclinic | P2₁/n | Enantiomeric pairs in crystal packing. | bohrium.com |

| This compound-4-ol derivative 3 | Triclinic | P-1 | Enantiomeric pairs in crystal packing. | bohrium.com |

| 1-Phenyl-3-(4-methylphenyl)-5-(3,4-dimethylphenyl)-2-pyrazoline | Not Specified | Not Specified | Characterized by X-ray single crystal diffraction. | nih.gov |

osto-table-maker

Computational and Theoretical Studies of 2 Pyrazoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is frequently employed to predict the geometries, electronic properties, and reactivity of 2-pyrazoline derivatives with a high degree of accuracy. mdpi.comnih.gov Methods like B3LYP with basis sets such as 6-311G** are commonly used to perform these calculations. mdpi.comnih.govnih.gov

DFT calculations are instrumental in elucidating the electronic characteristics of this compound systems. By calculating Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can understand the molecule's reactivity and electronic transition properties. bohrium.com The energy gap between HOMO and LUMO provides information about the chemical stability and reactivity of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated using DFT to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. bohrium.com For instance, in studies of this compound-4-ols, MEP maps revealed negative potential regions around the electronegative oxygen and nitrogen atoms, while positive sites were located around specific hydrogen atoms, indicating likely sites for electrophilic and nucleophilic attacks. bohrium.com

Furthermore, comparative studies on different substituted 2-pyrazolines show how electron-donating or electron-withdrawing groups influence the electronic structure. nih.govresearchgate.netkoreascience.kr Introducing electron-donating groups can alter the peak location and intensity in electronic and fluorescence spectra, a phenomenon that can be predicted and explained by DFT calculations. nih.govnih.gov

| This compound Derivative | DFT Method/Basis Set | Key Findings | Reference |

|---|---|---|---|

| 1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline | B3LYP/6-311G | Predicted geometry reproduced structural parameters well; vibrational frequencies were consistent with experimental IR spectra. | mdpi.com |

| 1-Phenyl-3-(4-methylphenyl)-5-(3,4-dimethyl phenyl)-2-pyrazoline | B3LYP/6-311G | TD-DFT method successfully simulated the electronic spectra; natural population atomic charge analysis was performed. | nih.gov |

| Fluoro-substituted 2-pyrazolines | B3LYP/6-311G | Changing the fluorine atom's position on the phenyl ring altered atomic charge distributions and spectral peak intensities but not geometries. | koreascience.kr |

| This compound-4-ols | B3LYP/6-311++G | MEP maps identified nucleophilic sites around O and N atoms and electrophilic sites around H atoms. | bohrium.com |

DFT calculations are a cornerstone for predicting and understanding the mechanisms of chemical reactions involving 2-pyrazolines. By mapping the potential energy surface, researchers can identify transition states (TS), intermediates, and the activation energy required for a reaction to proceed. mdpi.comnih.gov

For example, the mechanism of [3+2] cycloaddition reactions to form nitro-functionalised Δ2-pyrazolines has been explored using DFT. mdpi.com These studies show that while the reaction proceeds through a single-step mechanism, the formation of zwitterionic intermediates can compete in polar solvents. mdpi.com Another study detailed the ruthenium-catalyzed synthesis of 2-pyrazolines, proposing plausible reaction pathways involving the dehydrogenation of an allylic alcohol followed by cyclization with hydrazines. acs.org

DFT has also been used to unravel unexpected reaction outcomes. In one case, the attempted reduction of 2-nitrophenyl-substituted N-formyl pyrazolines resulted in 2-aryl quinolines. nih.gov DFT calculations supported a proposed mechanism involving acid-mediated cleavage, a retro-Michael addition, and subsequent intramolecular reductive cyclization, showing that the isomerization and cyclization of a key trans-2-hydroxyaminochalcone intermediate was energetically favorable. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for drug discovery, as it helps to understand and predict the interaction between a potential drug molecule, such as a this compound derivative, and its biological target.

Molecular docking studies have identified this compound derivatives as potential inhibitors for several key protein targets implicated in various diseases.

Monoamine Oxidase A (MAO-A): 2-Pyrazolines have been extensively studied as inhibitors of MAO-A, an enzyme linked to depression and anxiety disorders. nih.govnih.gov Docking experiments revealed that potent this compound derivatives form key interactions with amino acid residues within the MAO-A binding site, such as Tyr407, Tyr444, and Phe352. nih.govnih.gov These interactions help to rationalize the observed inhibitory activity and guide the synthesis of more selective inhibitors. benthamdirect.comnih.govacs.org

Protease Enzymes: Novel this compound carboxamide derivatives have been evaluated in silico as potential protease inhibitors for treating malaria, which is caused by Plasmodium parasites. mdpi.com Docking studies showed that these ligands could bind to key protease enzymes like Falcipain-2, Falcipain-3, and Plasmepsin-2. mdpi.comresearchgate.netsciforum.netsciforum.net Notably, strong binding affinity with Falcipain-2 was observed, with some ligands forming hydrogen bonds with the essential catalytic residue CYS42, suggesting a competitive inhibition mechanism that could disrupt the parasite's lifecycle. mdpi.comresearchgate.netsciforum.net

Dipeptidyl Peptidase-IV (DPP-IV): Inhibition of DPP-IV is a therapeutic strategy for managing type 2 diabetes. nih.govanadolu.edu.tr Pyrazole-based compounds have been identified as potential DPP-IV inhibitors. nih.govnih.gov Molecular docking simulations indicated that active compounds fit well into the enzyme's active site, forming π-π interactions with key residues such as Arg358 and Tyr666, which explains their inhibitory potential. nih.govemanresearch.org

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score (e.g., in kcal/mol) or correlated with experimental values like the half-maximal inhibitory concentration (IC₅₀). nih.gov These predictions are critical for ranking potential drug candidates before their synthesis and in vitro testing.